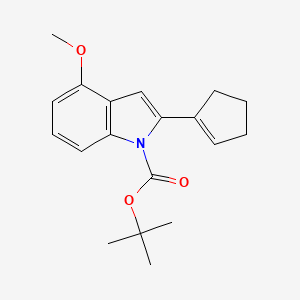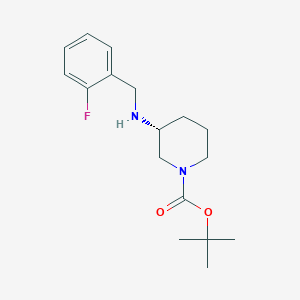
(R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate
Descripción general
Descripción
“®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The “tert-butyl” and “carboxylate” groups are common in drug molecules and could be involved in binding to biological targets. The “2-fluorobenzylamino” group suggests the compound may have been designed for specific interactions with biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the “tert-butyl”, “carboxylate”, and “2-fluorobenzylamino” groups. The exact methods would depend on the specific synthetic route chosen by the chemists .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a piperidine (six-membered ring with one nitrogen) core, with a “tert-butyl” group and a “carboxylate” group attached to one carbon of the ring. The “2-fluorobenzylamino” group would be attached to a different carbon on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The piperidine ring could potentially undergo reactions at the nitrogen or at the carbons adjacent to the nitrogen. The “carboxylate” group could potentially participate in reactions involving the carbonyl or the oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar “carboxylate” group and the “2-fluorobenzylamino” group could enhance its solubility in water, while the “tert-butyl” group could enhance its solubility in non-polar solvents .Aplicaciones Científicas De Investigación
TRK Inhibition for Cancer Treatment
Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation, differentiation, and survival. Overexpression and continuous activation of TRKs are associated with various cancers. Researchers have synthesized pyrazolo [3,4-b]pyridine derivatives, including compound C03, which inhibits TRKA activity with an IC50 value of 56 nM. Additionally, C03 selectively inhibits the proliferation of specific cancer cell lines, such as Km-12, MCF-7, and HUVEC . Further exploration of C03’s potential as a TRK inhibitor is warranted.
Ultrafast Nonlinear Optical Properties
The tert-butyl group, present in this compound, influences its nonlinear optical (NLO) behavior. In metal-free phthalocyanine thin films, the tert-butyl moiety interacts with ultrafast excitation at 1064 nm wavelength. Researchers have observed strong interplay between third- and fifth-order NLO responses, emphasizing the unique reactivity pattern of the tert-butyl group .
Direct Synthesis of Tertiary Butyl Esters
Tertiary butyl esters find extensive applications in synthetic organic chemistry. A sustainable method for directly introducing the tert-butoxycarbonyl (BOC) group into various organic compounds has been developed using flow microreactor systems. This flow process is more efficient, versatile, and sustainable compared to batch methods .
Relevance in Biosynthetic and Biodegradation Pathways
The tert-butyl group’s crowded structure impacts its reactivity. Beyond chemical transformations, it plays a role in natural biosynthetic pathways and biodegradation processes. Understanding its behavior in these contexts can inform drug design and biocatalysis .
Building Blocks for Medicinal Chemistry
Tert-butyl derivatives serve as valuable building blocks in medicinal chemistry. Researchers utilize them to modify drug molecules, enhance stability, and improve pharmacokinetic properties. The compound’s tert-butyl group contributes to drug design and optimization .
Flow Chemistry and Microreactor Systems
The tert-butyl group’s synthetic versatility extends to flow chemistry. Researchers leverage microreactor systems to efficiently introduce tert-butyl moieties into target molecules. This approach enhances reaction control, scalability, and sustainability .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities. TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
The affected pathways include Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells . These pathways are triggered once the intramembrane kinase domain of the TRKs is activated .
Pharmacokinetics
The compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of the proliferation of certain cell lines. For instance, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXKFMEIZHHDU-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117047 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-54-5 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






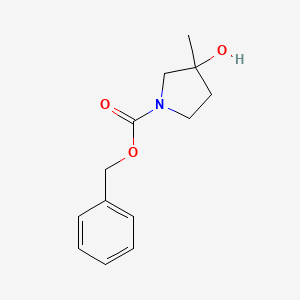
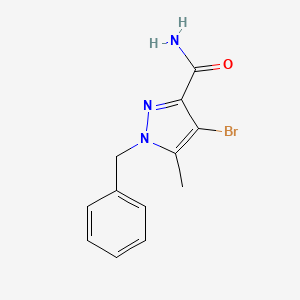
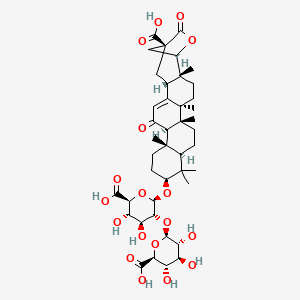
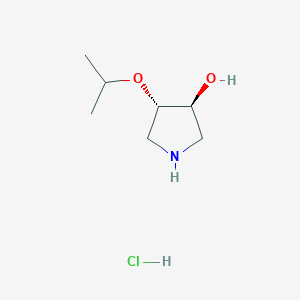
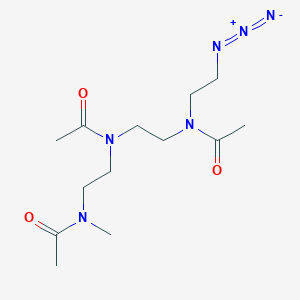
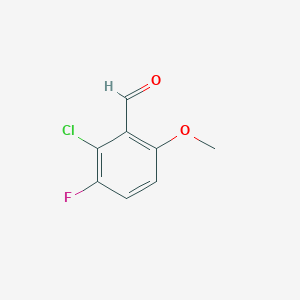
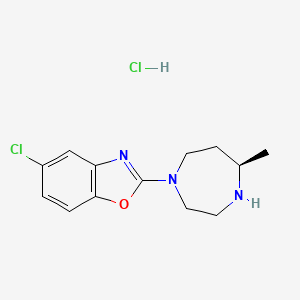

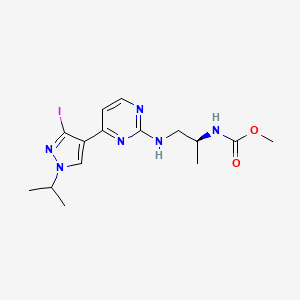
![2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3027290.png)
